

Application Note: Visualizing CPP2-Functionalized Nanoparticles Using Transmission Electron Microscopy

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Compound of Interest

Compound Name: CPP2

Cat. No.: B13908501

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes.[1][2][3] **CPP2**, a novel synthetic cationic peptide, has demonstrated significant promise in enhancing the cellular uptake of therapeutic nanoparticles. Visualizing the morphology, size distribution, and cellular interaction of **CPP2**-functionalized nanoparticles is crucial for optimizing their design and predicting their in vivo efficacy. Transmission Electron Microscopy (TEM) is an indispensable high-resolution imaging technique for the ultrastructural characterization of these nanoparticle systems.[4][5][6] This application note provides a detailed protocol for the preparation and imaging of **CPP2**-functionalized lipid nanoparticles using TEM, along with methods for quantitative data analysis.

Application

This protocol is applicable for the characterization of **CPP2**-functionalized nanoparticles, including liposomes, polymeric nanoparticles, and micelles. The primary objectives of this application are:

- To visualize the morphology and integrity of **CPP2**-functionalized nanoparticles.

- To determine the size distribution of the nanoparticles with high precision.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- To qualitatively assess the surface modification of nanoparticles with **CPP2**.
- To study the interaction of **CPP2**-functionalized nanoparticles with cellular structures at an ultrastructural level.

Experimental Protocols

This section details the step-by-step methodology for the visualization of **CPP2**-functionalized nanoparticles.

1. Preparation of **CPP2**-Functionalized Lipid Nanoparticles

This protocol describes the formulation of **CPP2**-functionalized lipid nanoparticles encapsulating a model drug, doxorubicin (DOX).

- Materials:
 - Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)
 - **CPP2** peptide with a terminal cysteine
 - Doxorubicin hydrochloride
 - Chloroform, Methanol
 - HEPES buffer (20 mM, pH 7.4)
 - Sephadex G-50 column
- Procedure:
 - Dissolve DSPC, Cholesterol, and DSPE-PEG-Mal in a 55:40:5 molar ratio in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

- Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.
- Hydrate the lipid film with a DOX solution in HEPES buffer by gentle rotation at 60°C.
- Extrude the resulting liposome suspension through polycarbonate membranes with decreasing pore sizes (200 nm, 100 nm) to obtain unilamellar vesicles.
- Remove unencapsulated DOX by size exclusion chromatography using a Sephadex G-50 column.
- Incubate the maleimide-functionalized liposomes with cysteine-terminated **CPP2** at a 1:1 molar ratio for 4 hours at room temperature to form a stable thioether bond.
- Purify the **CPP2**-functionalized liposomes by dialysis against HEPES buffer to remove unconjugated peptides.

2. Sample Preparation for TEM Imaging

Proper sample preparation is critical for obtaining high-quality TEM images.[\[9\]](#)[\[10\]](#)

- Materials:
 - Carbon-coated copper TEM grids (400 mesh)
 - Uranyl acetate solution (2% w/v in water) or Phosphotungstic acid (PTA) solution (2% w/v in water, pH 7.0)
 - Ultrapure water
 - Filter paper
- Procedure (Negative Staining):
 - Place a 5 µL drop of the **CPP2**-nanoparticle suspension onto a carbon-coated copper grid.
[\[11\]](#)
 - Allow the nanoparticles to adsorb for 1-2 minutes.

- Blot off the excess liquid using the edge of a filter paper.
- Wash the grid by carefully placing a drop of ultrapure water on the surface and immediately blotting it dry. Repeat this step twice.
- Apply a 5 μ L drop of the negative staining solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
- Blot off the excess stain and allow the grid to air-dry completely before loading it into the TEM.[\[11\]](#)

3. TEM Imaging and Data Acquisition

- Instrumentation:
 - A transmission electron microscope operating at an accelerating voltage of 80-120 kV.
- Procedure:
 - Insert the prepared grid into the TEM sample holder.
 - Navigate the grid at low magnification to locate areas with a good distribution of nanoparticles.
 - Increase the magnification to an appropriate level (e.g., 50,000x - 150,000x) for imaging individual nanoparticles.
 - Acquire multiple images from different areas of the grid to ensure the captured data is representative of the entire sample.[\[8\]](#)
 - Record images using a digital camera.

4. Quantitative Image Analysis

- Software:
 - ImageJ or similar image analysis software.[\[7\]](#)

- Procedure:
 - Open the acquired TEM images in ImageJ.
 - Calibrate the image by setting the scale based on the magnification and the pixel size of the detector.
 - Use the thresholding tool to segment the nanoparticles from the background.
 - Analyze the particles to measure their diameter, area, and circularity.[\[7\]](#)
 - Measure at least 100-200 nanoparticles to obtain a statistically significant size distribution.
[\[7\]](#)
 - Export the data for further analysis and plotting.

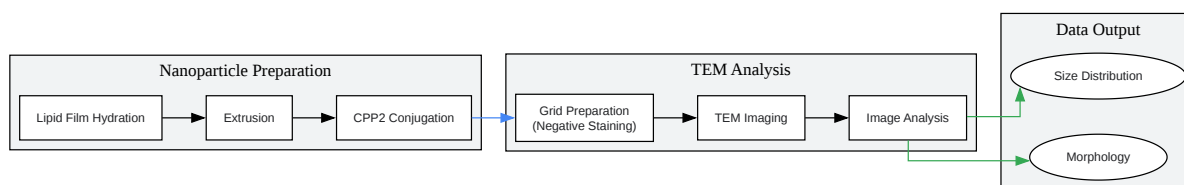
Data Presentation

Quantitative data obtained from the characterization of the nanoparticles should be summarized in a clear and concise table.

Parameter	Unmodified Nanoparticles	CPP2-Functionalized Nanoparticles
Mean Diameter (TEM, nm)	105.2 ± 5.8	112.5 ± 6.3
Polydispersity Index (PDI)	0.12 ± 0.02	0.15 ± 0.03
Zeta Potential (mV)	-15.4 ± 1.8	+25.8 ± 2.1
Encapsulation Efficiency (%)	92.5 ± 3.1	91.8 ± 2.9

Visualizations

Experimental Workflow

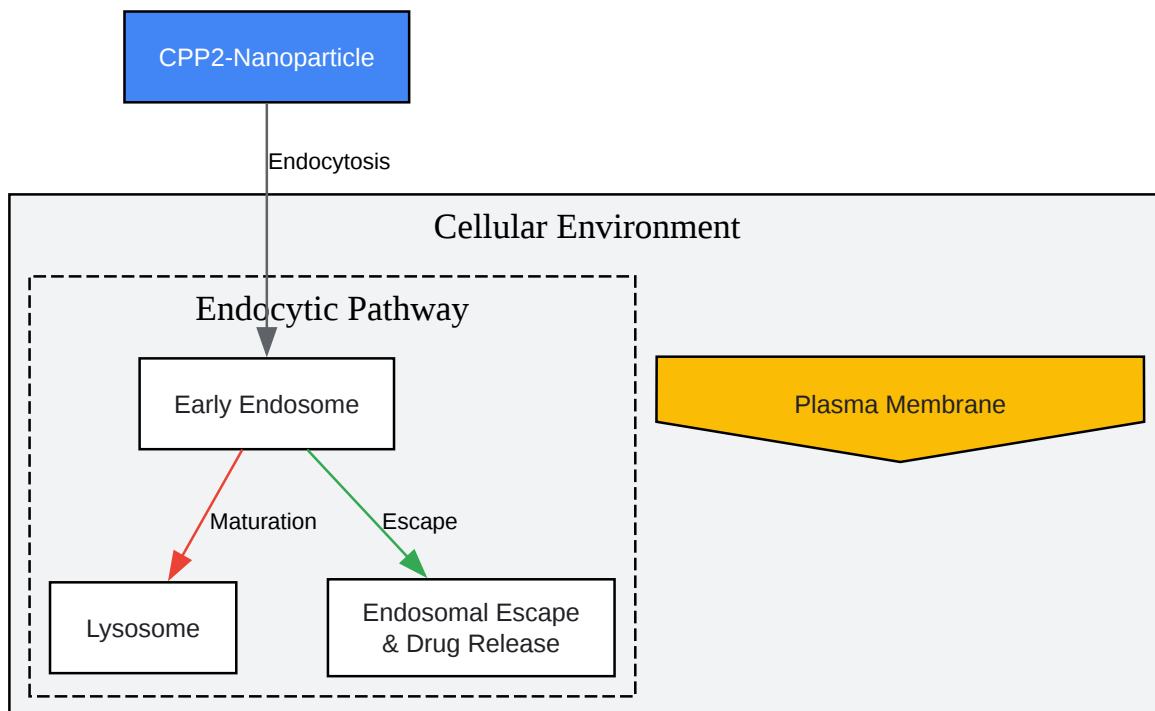


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Caption: Workflow for the preparation and TEM analysis of **CPP2**-nanoparticles.

Hypothetical Cellular Uptake Pathway of **CPP2**-Nanoparticles

Most CPPs are known to enter cells via endocytosis.[12][13][14]



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Caption: Proposed endocytic uptake pathway for **CPP2**-functionalized nanoparticles.

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